1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-3-methyl-2-phenylimidazolidin-4-one
Description
Properties
IUPAC Name |
1-[(E)-2-(4-bromophenyl)ethenyl]sulfonyl-3-methyl-2-phenylimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3S/c1-20-17(22)13-21(18(20)15-5-3-2-4-6-15)25(23,24)12-11-14-7-9-16(19)10-8-14/h2-12,18H,13H2,1H3/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDNHJDLWFOMPA-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(N(CC1=O)S(=O)(=O)C=CC2=CC=C(C=C2)Br)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(N(CC1=O)S(=O)(=O)/C=C/C2=CC=C(C=C2)Br)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-3-methyl-2-phenylimidazolidin-4-one is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a bromophenyl group, a sulfonyl moiety, and an imidazolidinone ring. The chemical formula is . Its structural characteristics suggest potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
The biological activity of 1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-3-methyl-2-phenylimidazolidin-4-one can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonyl group is known to participate in interactions with active sites of various enzymes, potentially leading to inhibition.
- Receptor Binding : The bromophenyl group may enhance binding affinity to specific receptors, influencing signal transduction pathways.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, likely due to its ability to disrupt microbial cell function.
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
Case Studies
Several studies have investigated the biological effects of this compound:
- Antimicrobial Study : A study published in 2024 demonstrated that 1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-3-methyl-2-phenylimidazolidin-4-one exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
- Cancer Research : In vitro studies have shown that the compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways and disruption of mitochondrial membrane potential .
- Enzyme Inhibition : Research focusing on kinase inhibition revealed that this compound effectively inhibits specific kinases associated with tumor growth, suggesting its potential as a therapeutic agent in oncology .
Comparison with Similar Compounds
Structural Analogs in the Imidazolidinone Series
Key derivatives synthesized from the same precursor (compound 1) include:
Key Differences :
Comparison with Benzimidazole-Terphenyl Derivatives ()
The compound in , (2E)-3-[4-(1H-benzimidazol-2-ylmethoxy)-3-methoxyphenyl]-1-(difluoro-methoxy-terphenyl)prop-2-en-1-one, diverges structurally but shares features relevant to pharmacological activity:
- Core Structure: While the target compound uses an imidazolidinone, ’s compound employs a benzimidazole-terphenyl scaffold.
- Substituents : Methoxy and fluorine groups in ’s compound may improve metabolic stability compared to the bromophenyl-sulfonyl group in the target compound.
- Applications : Both compounds are candidates for bioactive agents, but the benzimidazole-terphenyl derivative is explicitly evaluated for antifungal and anti-inflammatory properties .
Cyanostyryl Derivatives in Supramolecular Chemistry ()
Compounds like CS1–CS3 (cyanostyrylbenzene derivatives) differ significantly but highlight the role of π-conjugated systems:
- Functional Groups: Cyano groups enable strong dipolar interactions, whereas the target compound’s bromophenyl-sulfonyl group may engage in hydrogen bonding via sulfonyl oxygen atoms .
- Material Applications: Cyanostyryl derivatives are used in stimuli-responsive luminescent materials, whereas the target compound’s bromine and sulfonyl groups may suit pharmaceutical or catalysis applications .
Hydrogen Bonding and Crystallography
- Intermolecular Interactions : The sulfonyl group can act as a hydrogen bond acceptor, forming stronger interactions than thioxo (S) or ester (O) groups in analogs. This may influence crystal packing and stability, as analyzed via SHELX software () .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-3-methyl-2-phenylimidazolidin-4-one, and what key reaction parameters influence yield?
- Methodological Answer : Synthesis typically involves multi-step protocols. For example, bromophenyl acetic acid derivatives can be converted to acyl chlorides using oxalyl chloride (1.2 eq) in CH₂Cl₂ with catalytic DMF, followed by coupling with imidazolidinone precursors . Yield optimization depends on solvent polarity, reaction time (e.g., 2 hours for acyl chloride formation), and stoichiometric control. Purification via column chromatography or recrystallization ensures product integrity.
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is used to resolve the structure. Key parameters include space group assignment, unit cell dimensions, and refinement statistics (e.g., R-factors). Stabilizing interactions often involve π-π stacking between aromatic rings (e.g., phenyl and bromophenyl groups) and hydrogen bonds involving sulfonyl oxygen atoms .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) complement experimental data in elucidating the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict HOMO-LUMO gaps, electrostatic potential maps, and charge distribution. Experimental UV-Vis spectra and NMR chemical shifts can be cross-validated with theoretical results to confirm electronic transitions and resonance structures . Discrepancies may arise from solvent effects or basis set limitations, requiring iterative refinement.
Q. What experimental design strategies are recommended for assessing the environmental fate and ecotoxicological impact of this compound?
- Methodological Answer : Follow frameworks like the INCHEMBIOL project , which combines:
- Laboratory studies : Measure hydrolysis rates, photodegradation (using UV irradiation), and biodegradation (OECD 301 tests).
- Ecotoxicology : Assess acute/chronic toxicity in model organisms (e.g., Daphnia magna) across concentrations (0.1–100 mg/L).
- Field simulations : Use microcosms to evaluate bioaccumulation in soil-water systems.
Q. How should researchers address contradictions between spectroscopic data (e.g., NMR chemical shifts) and computational predictions?
- Methodological Answer :
- Step 1 : Confirm sample purity via HPLC or mass spectrometry.
- Step 2 : Re-examine computational parameters (e.g., solvent model, conformational sampling).
- Step 3 : Use X-ray crystallography to resolve stereochemical ambiguities. Dynamic effects (e.g., tautomerism) may require molecular dynamics simulations .
Q. What advanced spectroscopic techniques are critical for analyzing the stereochemical integrity of the (E)-ethenyl sulfonyl group during synthesis?
- Methodological Answer :
- NOESY NMR : Detects spatial proximity of protons to confirm trans (E) configuration (e.g., coupling constants J ≈ 16 Hz).
- Circular Dichroism (CD) : Applicable if chiral centers are present, providing enantiomeric excess data.
- Time-resolved IR spectroscopy : Monitors sulfonyl group reactivity during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
